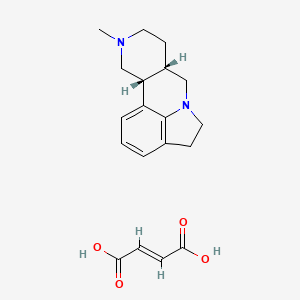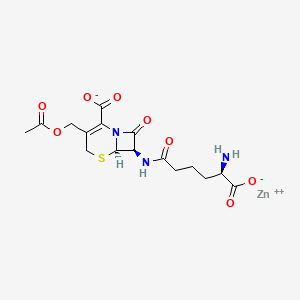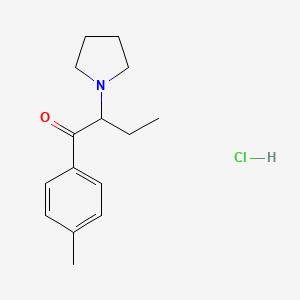
Fumarate de SDZ SER 082
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SDZ-SER-082: est un composé organique synthétique connu pour son rôle d'antagoniste mixte des récepteurs de la sérotonine 5-HT2B et 5-HT2C. Il présente une bonne sélectivité par rapport aux autres sous-types de récepteurs de la sérotonine et montre une légère préférence pour 5-HT2C par rapport à 5-HT2B . Ce composé a été largement utilisé dans des études animales pour étudier les effets comportementaux de différents sous-types de 5-HT2 et leur influence sur les effets d'autres médicaments comme la cocaïne .
Applications De Recherche Scientifique
Chemistry: SDZ-SER-082 is used as a research tool to study the serotonin receptor subtypes 5-HT2B and 5-HT2C. It helps in understanding the role of these receptors in various physiological and pathological processes .
Biology: In biological research, SDZ-SER-082 is used to investigate the behavioral effects of serotonin receptor modulation. It has been employed in animal studies to explore the effects of serotonin receptor antagonism on behaviors such as fear and stress responses .
Medicine: SDZ-SER-082 has potential therapeutic applications in the treatment of nervous system diseases. It has been studied for its effects on behaviors evoked by stress and its potential role in modulating the effects of drugs like cocaine .
Industry: While its industrial applications are limited, SDZ-SER-082 is valuable in pharmaceutical research and development. It serves as a reference compound for the development of new drugs targeting serotonin receptors .
Analyse Biochimique
Biochemical Properties
SDZ SER 082 fumarate functions primarily by interacting with 5-hydroxytryptamine receptors in the central nervous system. As a selective antagonist, it binds to the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, inhibiting their activity. This interaction prevents the binding of endogenous 5-hydroxytryptamine, thereby modulating neurotransmission and influencing various physiological processes. Additionally, SDZ SER 082 fumarate has been shown to inhibit gamma-aminobutyric acid transporter activity, which may contribute to its synergistic effects with gamma-aminobutyric acid .
Cellular Effects
SDZ SER 082 fumarate exerts significant effects on various cell types and cellular processes. By antagonizing 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, it influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound has demonstrated anti-inflammatory properties by blocking the release of proinflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interleukin-8 . These effects can modulate immune responses and reduce inflammation in affected tissues.
Molecular Mechanism
At the molecular level, SDZ SER 082 fumarate exerts its effects through specific binding interactions with 5-hydroxytryptamine receptors. By binding to the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, it inhibits their activation by endogenous 5-hydroxytryptamine. This inhibition leads to downstream effects on intracellular signaling pathways, resulting in changes in gene expression and cellular function. Additionally, the compound’s ability to inhibit gamma-aminobutyric acid transporter activity may enhance gamma-aminobutyric acid-mediated neurotransmission .
Dosage Effects in Animal Models
The effects of SDZ SER 082 fumarate vary with different dosages in animal models. At lower doses, the compound effectively antagonizes 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, leading to therapeutic effects such as reduced inflammation and modulation of neurotransmission. At higher doses, SDZ SER 082 fumarate may exhibit toxic or adverse effects, including potential disruptions in normal cellular function and increased risk of side effects .
Metabolic Pathways
SDZ SER 082 fumarate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that influence its activity and stability. Additionally, SDZ SER 082 fumarate’s effects on metabolic flux and metabolite levels can impact cellular processes and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, SDZ SER 082 fumarate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, allowing for effective modulation of 5-hydroxytryptamine receptor activity. The transport and distribution of SDZ SER 082 fumarate are critical for its therapeutic efficacy and overall pharmacokinetic profile .
Subcellular Localization
SDZ SER 082 fumarate exhibits specific subcellular localization that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the precise modulation of 5-hydroxytryptamine receptor activity and the overall cellular effects of SDZ SER 082 fumarate .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de SDZ-SER-082 implique la formation de la structure centrale d'indolonaphthyridine. Les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. l'approche générale implique une synthèse organique en plusieurs étapes, y compris des réactions de cyclisation pour former le système cyclique de l'indolonaphthyridine .
Méthodes de production industrielle: En général, ces composés sont synthétisés dans des laboratoires spécialisés dans des conditions contrôlées afin de garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions: SDZ-SER-082 subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution: Des réactions de substitution peuvent se produire à des positions spécifiques sur le système cyclique de l'indolonaphthyridine.
Réactifs et conditions courants :
Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution: Différents nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
Chimie: SDZ-SER-082 est utilisé comme outil de recherche pour étudier les sous-types de récepteurs de la sérotonine 5-HT2B et 5-HT2C. Il aide à comprendre le rôle de ces récepteurs dans divers processus physiologiques et pathologiques .
Biologie: En recherche biologique, SDZ-SER-082 est utilisé pour étudier les effets comportementaux de la modulation des récepteurs de la sérotonine. Il a été utilisé dans des études animales pour explorer les effets de l'antagonisme des récepteurs de la sérotonine sur des comportements tels que les réponses à la peur et au stress .
Médecine: SDZ-SER-082 a des applications thérapeutiques potentielles dans le traitement des maladies du système nerveux. Il a été étudié pour ses effets sur les comportements provoqués par le stress et son rôle potentiel dans la modulation des effets de médicaments comme la cocaïne .
Industrie: Bien que ses applications industrielles soient limitées, SDZ-SER-082 est précieux dans la recherche et le développement pharmaceutiques. Il sert de composé de référence pour le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine .
Mécanisme d'action
SDZ-SER-082 exerce ses effets en agissant comme un antagoniste mixte des récepteurs de la sérotonine 5-HT2B et 5-HT2C. Il se lie à ces récepteurs et inhibe leur activation par la sérotonine, modulant ainsi les voies de signalisation en aval. Les cibles moléculaires de SDZ-SER-082 comprennent les récepteurs 5-HT2B et 5-HT2C, qui sont impliqués dans divers processus physiologiques tels que la régulation de l'humeur, l'anxiété et les réponses au stress .
Mécanisme D'action
SDZ-SER-082 exerts its effects by acting as a mixed antagonist for the serotonin receptors 5-HT2B and 5-HT2C. It binds to these receptors and inhibits their activation by serotonin, thereby modulating the downstream signaling pathways. The molecular targets of SDZ-SER-082 include the 5-HT2B and 5-HT2C receptors, which are involved in various physiological processes such as mood regulation, anxiety, and stress responses .
Comparaison Avec Des Composés Similaires
Composés similaires :
SB 206553: Un agoniste inverse 5-HT2C sélectif qui atténue le comportement de recherche de méthamphétamine chez le rat.
Unicité: SDZ-SER-082 est unique en sa capacité à agir comme un antagoniste mixte des récepteurs 5-HT2B et 5-HT2C, avec une légère préférence pour 5-HT2C. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces sous-types de récepteurs dans divers processus physiologiques et pathologiques .
Propriétés
Numéro CAS |
141474-54-6 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |
InChI |
InChI=1S/C15H20N2/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16/h2-4,12,14H,5-10H2,1H3/t12-,14-/m1/s1 |
Clé InChI |
YASBOGFWAMXINH-TZMCWYRMSA-N |
SMILES |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1 |
SMILES canonique |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1 |
Synonymes |
(7aR,11aS)-rel-4,5,7a,8,9,10,11,11a-Octahydro-10-methyl-7H-indolo[1,7-bc][2,6]naphthyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










